molecular formula C19H13BrN4OS B2563196 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide CAS No. 957371-99-2

3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

Cat. No.: B2563196
CAS No.: 957371-99-2
M. Wt: 425.3
InChI Key: RCAALRCSQBTKFR-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13BrN4OS and its molecular weight is 425.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, including compounds like "3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide," are significant in both combinatorial and medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. Recent methodologies involve condensation followed by cyclization to synthesize these heterocycles, which are further used as templates for designing more active biological agents (Dar & Shamsuzzaman, 2015).

Optoelectronic Applications

The incorporation of pyrazole derivatives into π-extended conjugated systems is noteworthy for creating novel optoelectronic materials. These compounds have been explored for their applications in luminescent small molecules and chelate compounds, contributing to advancements in photo- and electroluminescence. Their use extends to organic light-emitting diodes (OLEDs), colorimetric pH sensors, and photovoltaic materials, showcasing their versatility beyond pharmaceuticals (Lipunova et al., 2018).

Phosphorylated Derivatives in Medicinal Chemistry

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, which can be structurally related to pyrazole carboxamide derivatives, reveal their significance in medicinal chemistry. These compounds exhibit a range of biological activities, including insecticidal and antihypertensive effects. The systematic study of such derivatives highlights their role as crucial components in synthetic drugs, underscoring the importance of pyrazole-based compounds in developing new therapeutic agents (Abdurakhmanova et al., 2018).

Anticancer Properties

Research has shown that cinnamic acid derivatives, structurally related to pyrazole carboxamide derivatives, possess anticancer potentials. These findings suggest that modifications and derivatives of such compounds could lead to the development of new anticancer agents, highlighting the ongoing need for research in this area to optimize biological and pharmacological effects for therapeutic use (De, Baltas, & Bedos-Belval, 2011).

Environmental and Biological Activity

The biodegradation of environmentally hazardous substances like fipronil, and the exploration of biodegradation pathways, underline the environmental significance of studying pyrazole derivatives. Such research is crucial for developing effective and environmentally friendly methods for removing toxic residues from the environment (Zhou et al., 2021).

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-14-6-4-5-13(11-14)17-16(18(25)22-19-21-9-10-26-19)12-24(23-17)15-7-2-1-3-8-15/h1-12H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAALRCSQBTKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.